N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine
Description
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine is a complex organic compound characterized by its unique structural features, including a tert-butyl group and a cyclopentadienyl ring bonded to a dimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and catalysis.
Properties
IUPAC Name |
N-[(3-tert-butylcyclopenta-2,4-dien-1-yl)-dimethylsilyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NSi/c1-14(2,3)12-9-10-13(11-12)17(7,8)16-15(4,5)6/h9-11,13,16H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFOBBUAVAIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C1)[Si](C)(C)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine typically involves the following steps:
Formation of the Cyclopentadienyl Intermediate: The cyclopentadienyl ring is first functionalized with a tert-butyl group. This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Attachment of the Dimethylsilyl Group: The functionalized cyclopentadienyl ring is then reacted with chlorodimethylsilane in the presence of a base such as triethylamine to introduce the dimethylsilyl group.
Amination: Finally, the dimethylsilyl-substituted cyclopentadienyl compound is reacted with tert-butylamine under controlled conditions to form the desired this compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions often require a catalyst or a base to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis. It can stabilize metal complexes and facilitate various catalytic processes.
Medicine: Investigated for its role in drug design and synthesis, particularly in the development of compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine exerts its effects is primarily through its ability to act as a ligand and form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, polymerization, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine: Lacks the additional tert-butyl group on the cyclopentadienyl ring, which may affect its reactivity and stability.
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
N-(tert-Butyl)-N-(3-phenylcyclopentadienyldimethylsilyl)amine: The phenyl group introduces aromaticity, which can influence the compound’s behavior in reactions.
Uniqueness
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine is unique due to the presence of both tert-butyl groups and the dimethylsilyl group, which confer specific steric and electronic properties. These features make it particularly useful in stabilizing metal complexes and enhancing their catalytic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
